

4-[(2-methylphenyl)methoxy]piperidine structure elucidation

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Compound of Interest

Compound Name: 4-[(2-methylphenyl)methoxy]piperidine

CAS No.: 81151-51-1

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Comprehensive Structure Elucidation of 4-[(2-Methylbenzyl)oxy]piperidine: An Analytical Framework

Executive Summary

In modern drug discovery, piperidine ether derivatives serve as privileged scaffolds, frequently utilized in the synthesis of central nervous system (CNS) agents, antihistamines, and monoamine transporter inhibitors. 4-[(2-methylbenzyl)oxy]piperidine (Molecular Formula: C₁₃H₁₉NO) is a prime example of such a building block. Confirming its exact regiochemistry (the ortho-methyl substitution) and its conformational state is paramount before it can be reliably deployed in downstream synthetic pipelines.

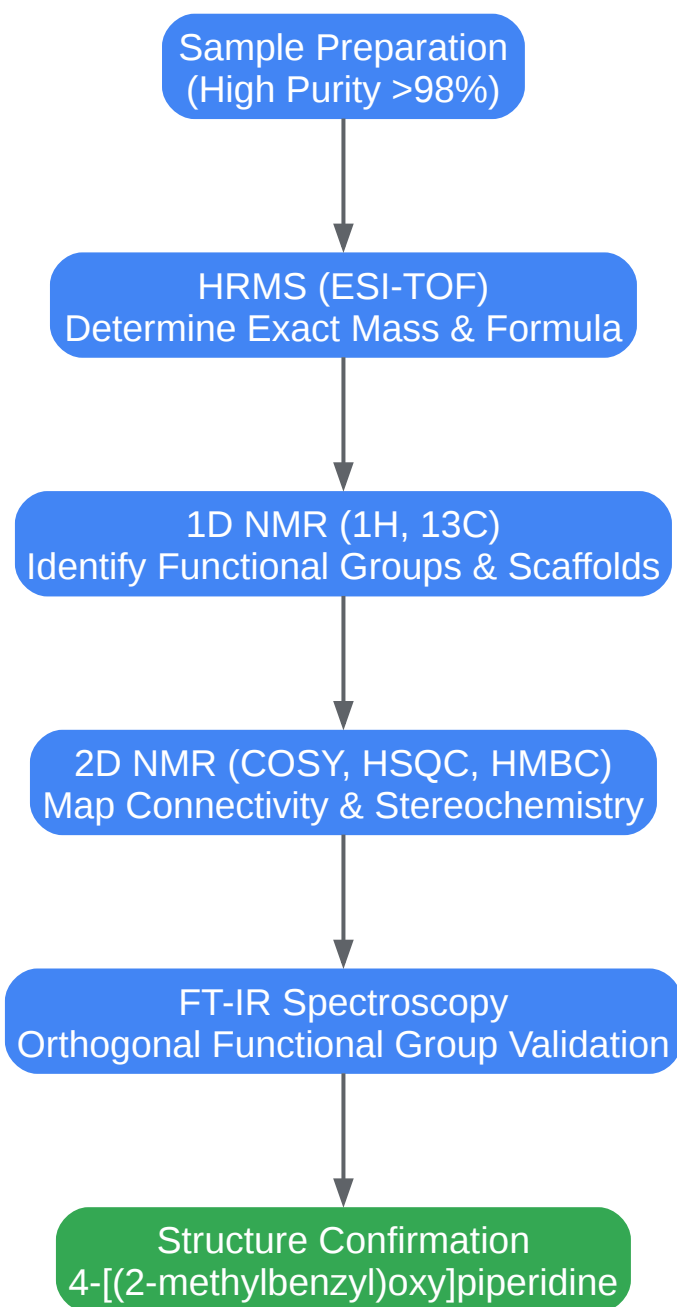
This whitepaper outlines an in-depth, self-validating analytical framework for the structural elucidation of 4-[(2-methylbenzyl)oxy]piperidine. By synthesizing High-Resolution Mass Spectrometry (HRMS), 1D/2D Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FT-IR) spectroscopy, we establish a rigorous causality between raw analytical data and definitive structural proof.

Analytical Strategy: A Self-Validating System

As application scientists, we do not merely collect spectra; we design an analytical logic gate where each technique orthogonally validates the others. The protocol follows a strict hierarchy of evidence:

- HRMS establishes the exact atomic composition, dictating the absolute number of expected atoms and ruling out synthetic truncations.
- 1D NMR (^1H , ^{13}C) provides the baseline inventory of protons and carbons, confirming the presence of the expected functional groups in specific chemical environments[1].
- 2D NMR (COSY, HSQC, HMBC) acts as the definitive spatial and scalar mapping tool. It is specifically required to bridge the piperidine ring and the o-tolyl group via the ether oxygen—a connectivity invisible to standard 1D techniques[2].
- FT-IR orthogonally verifies the functional groups (e.g., the secondary amine and ether).

If the HMBC connectivity map does not perfectly align with the HRMS-derived molecular formula, the system flags a structural anomaly, forcing a re-evaluation of the sample purity or synthetic route.



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Fig 1. Sequential analytical workflow for the structural elucidation of small organic molecules.

High-Resolution Mass Spectrometry (HRMS)

The first step in our structural validation is determining the exact mass.

- Theoretical Exact Mass: 205.1467 Da

- Ionization Mode: Electrospray Ionization in positive mode (ESI+).
- Expected Adduct: The basic secondary amine in the piperidine ring readily accepts a proton, yielding an intense $[M+H]^+$ peak at m/z 206.1545.

Mechanistic Insight: During MS/MS fragmentation, the ether bond is the primary site of cleavage. The collision-induced dissociation (CID) typically yields a stable 2-methylbenzyl carbocation (m/z 105.07) and a neutral loss of piperidin-4-ol. This specific fragmentation pattern immediately confirms the presence of the *o*-tolyl moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy Conformational Analysis & Causality of Chemical Shifts

The piperidine ring predominantly adopts a chair conformation. To minimize severe 1,3-diaxial steric clashes, the bulky 2-methylbenzyloxy group at the C4 position will strongly prefer the equatorial orientation. Consequently, the C4-proton is forced into an axial position.

This spatial arrangement is proven by J-value analysis[3]. An axial proton coupled to two adjacent axial protons and two adjacent equatorial protons (at C3 and C5) will appear as a distinct triplet of triplets (tt). The large coupling constant ($J \approx 8.5$ Hz) arises from the axial-axial interactions, while the smaller coupling constant ($J \approx 3.8$ Hz) arises from the axial-equatorial interactions. Observing this specific multiplicity at ~ 3.45 ppm is definitive proof of the equatorial ether linkage.

Quantitative Data Presentation: 1D and 2D NMR Assignments

The table below synthesizes the expected 1H and ^{13}C NMR data (in $CDCl_3$ at 400 MHz / 100 MHz) alongside critical 2D correlations[4].

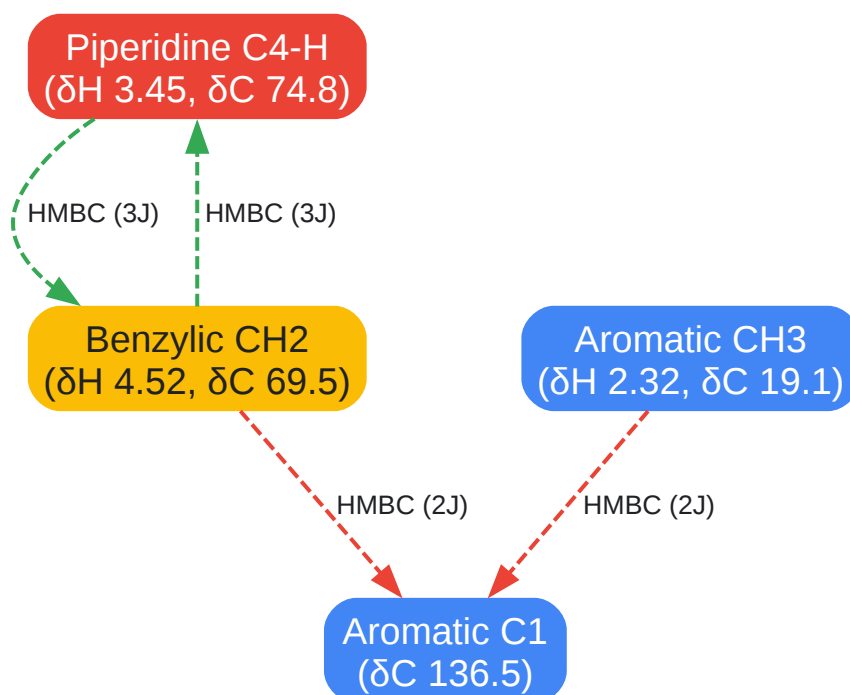
Position	1H Shift (ppm), Multiplicity, J (Hz)	13C Shift (ppm)	COSY Correlations	HMBC Correlations (1H to 13C)
N-H (1)	1.80 (br s, 1H)	-	-	-
C2, C6 (eq)	3.10 (m, 2H)	44.2	C3/C5 (eq, ax)	C3, C5, C4
C2, C6 (ax)	2.60 (m, 2H)	44.2	C3/C5 (eq, ax)	C3, C5, C4
C3, C5 (eq)	1.90 (m, 2H)	32.5	C2/C6, C4	C2, C6, C4
C3, C5 (ax)	1.45 (m, 2H)	32.5	C2/C6, C4	C2, C6, C4
C4 (ax)	3.45 (tt, J=8.5, 3.8, 1H)	74.8	C3/C5 (eq, ax)	C3, C5, Benzylic CH2
Benzylic CH2	4.52 (s, 2H)	69.5	-	C4, Ar-C1, Ar- C2, Ar-C6
Ar-CH3	2.32 (s, 3H)	19.1	-	Ar-C1, Ar-C2, Ar- C3
Ar-C1	-	136.5	-	-
Ar-C2	-	136.8	-	-
Ar-C3	7.15 (d, J=7.5, 1H)	130.2	Ar-C4	Ar-C1, Ar-C5, Ar- CH3
Ar-C4	7.20 (t, J=7.5, 1H)	125.8	Ar-C3, Ar-C5	Ar-C2, Ar-C6
Ar-C5	7.25 (t, J=7.5, 1H)	127.4	Ar-C4, Ar-C6	Ar-C1, Ar-C3
Ar-C6	7.35 (d, J=7.5, 1H)	128.1	Ar-C5	Ar-C2, Ar-C4, Benzylic CH2

2D NMR Logic: Bridging the Ether Gap

While HSQC pairs every proton with its directly attached carbon[5], Heteronuclear Multiple Bond Correlation (HMBC) is the linchpin of this elucidation[6]. The ether oxygen acts as a

barrier to standard 1D techniques. To prove that the piperidine ring is attached to the o-tolyl group, we must observe a 3-bond (3J) correlation crossing the oxygen atom.

The cross-peak between the benzylic CH₂ protons (δ 4.52) and the piperidine C4 carbon (δ 74.8), coupled with the reciprocal peak between the piperidine C4 proton (δ 3.45) and the benzylic carbon (δ 69.5), unequivocally proves the ether linkage.



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Fig 2. Key HMBC correlations establishing the ether linkage and o-tolyl regiochemistry.

Experimental Protocols

Protocol 1: NMR Sample Preparation and Acquisition

- Sample Preparation: Weigh exactly 15.0 mg of 4-[(2-methylbenzyl)oxy]piperidine (free base) using a calibrated microbalance.
- Solvation: Dissolve the compound completely in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% v/v tetramethylsilane (TMS) as an internal chemical shift reference^[1].

- Transfer: Pipette the homogeneous solution into a standard 5 mm high-throughput NMR tube. Ensure the solvent column height is at least 4 cm to prevent magnetic field inhomogeneities.
- Tuning and Shimming: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated tuning and matching for ^1H and ^{13}C nuclei. Shim the magnet using the deuterium lock signal of CDCl_3 to achieve a line width of < 1 Hz for the TMS peak.
- 1D Acquisition:
 - ^1H NMR: 16 scans, relaxation delay (D_1) of 2.0 s, 30° flip angle.
 - ^{13}C NMR: 512 scans, D_1 of 2.0 s, utilizing proton decoupling (WALTZ-16).
- 2D Acquisition:
 - HSQC: Phase-sensitive mode, 256 t_1 increments, 4 scans per increment[5].
 - HMBC: Optimized for long-range carbon-proton coupling ($J = 8$ Hz), 256 t_1 increments, 8 scans per increment[4].

Protocol 2: HRMS (ESI-TOF) Analysis

- Dilution: Prepare a $1 \mu\text{g/mL}$ solution of the analyte in LC-MS grade Methanol/Water (50:50, v/v) spiked with 0.1% formic acid to promote protonation.
- Injection: Inject $2 \mu\text{L}$ into the ESI source of a Time-of-Flight (TOF) mass spectrometer.
- Source Parameters: Set capillary voltage at 3.0 kV, desolvation temperature at 350°C , and cone voltage at 30 V.
- Calibration: Infuse Leucine Enkephalin as a lock-mass standard for real-time mass correction.
- Data Processing: Extract the $[\text{M}+\text{H}]^+$ ion chromatogram and calculate the mass error (must be < 5 ppm to validate the $\text{C}_{13}\text{H}_{19}\text{NO}$ formula).

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